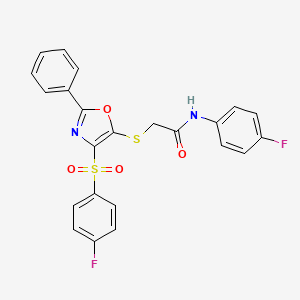

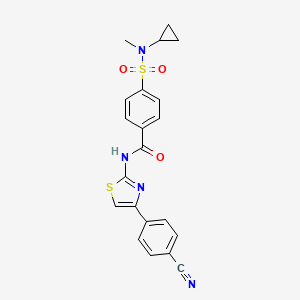

![molecular formula C24H20N4OS B2798057 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide CAS No. 688792-65-6](/img/structure/B2798057.png)

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzimidazoquinazolinones are a class of compounds that have been studied for their potential applications in various fields . They are typically synthesized using 2-arylbenzoimidazoles and other reagents .

Synthesis Analysis

The synthesis of benzimidazoquinazolinones often involves the use of 2-arylbenzoimidazoles . For instance, carbamoylated benzimidazoquinazolinones can be synthesized using 2-arylbenzoimidazoles and oxamic acids . This strategy can tolerate various substrates and generate the corresponding products in good yields under metal-free conditions .Molecular Structure Analysis

The molecular structure of benzimidazoquinazolinones is characterized by the presence of a benzimidazole ring fused with a quinazolinone ring . The exact structure can vary depending on the specific substituents attached to the rings .Chemical Reactions Analysis

Benzimidazoquinazolinones can undergo various chemical reactions. For example, a metal-free oxidative radical methylation/arylation of 2-arylbenzoimidazoles can be achieved with DTBP as the oxidant and methyl radical source . The reaction proceeds through a sequential methyl radical addition/cyclization pathway .科学的研究の応用

Optoelectronic Materials

Quinazolines, including derivatives like 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have been extensively researched for their applications in optoelectronic materials. These compounds are pivotal in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems enhances the creation of novel optoelectronic materials. Quinazolines are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. They also find applications as potential structures for nonlinear optical materials and colorimetric pH sensors. Moreover, pyrimidine derivatives bearing quinazoline units are important as photosensitizers for dye-sensitized solar cells and can function as thermally activated delayed fluorescence emitters (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Biological Activities

A series of condensed benzimidazoles, quinazolines, and perimidines, structurally related to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have shown significant biological activities. These activities include antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, alongside herbicidal properties against hydroponically grown greens. These findings underline the therapeutic and agricultural potential of benzimidazole-quinazoline derivatives (Hsu, Hu, & Liu, 2005).

Anticancer Potential

Benzimidazole-quinazoline hybrids, including structures akin to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-ethylphenyl)acetamide, have been evaluated for their anticancer properties. These compounds, through mechanisms such as DNA intercalation, inhibition of topoisomerase II-mediated DNA relaxation, and other pathways, show promise in cancer treatment. Specifically, pyrrolobenzimidazoles derived from quinazoline frameworks demonstrate cytotoxicity and antitumor activity, offering a new class of antitumor agents with potential advantages over existing treatments (Skibo, 1998).

将来の方向性

特性

IUPAC Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4OS/c1-2-16-11-13-17(14-12-16)25-22(29)15-30-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)28(23)24/h3-14H,2,15H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVDCCAKYWUDTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-imidazol-1-ylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2797974.png)

![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)

![[(1-Cyanocycloheptyl)carbamoyl]methyl 2-(trifluoromethyl)cyclohexane-1-carboxylate](/img/structure/B2797978.png)

![[4-(4-Ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2797983.png)

![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)

![2-[3-(Difluoromethoxy)azetidin-1-yl]ethanol](/img/structure/B2797989.png)